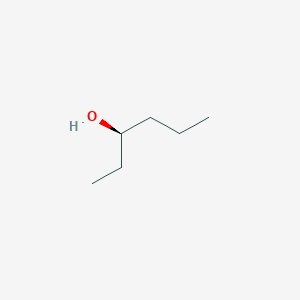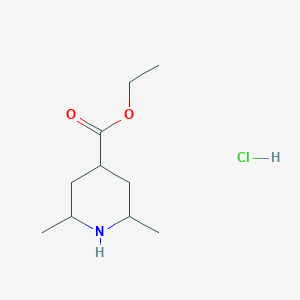![molecular formula C21H20N2O5S2 B2721999 (E)-2-(benzylsulfonyl)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1007047-81-5](/img/structure/B2721999.png)
(E)-2-(benzylsulfonyl)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(benzylsulfonyl)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C21H20N2O5S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial and Antiviral Properties
- Antimalarial Activity : N-(phenylsulfonyl)acetamide derivatives, closely related to the compound , have been studied for their antimalarial properties. They show considerable in vitro antimalarial activity and favorable ADMET properties (Fahim & Ismael, 2021).
- Antiviral Research : These derivatives are also explored for potential antiviral applications, including against COVID-19, via computational calculations and molecular docking studies. This highlights their versatility in combating a range of viral diseases (Fahim & Ismael, 2021).
Antimicrobial and Antifungal Activities
- Antimicrobial Properties : Research demonstrates that similar sulfonamide derivatives exhibit significant antimicrobial activity. Specific compounds in this category have shown high activity against various microbial strains, suggesting their potential as antimicrobial agents (Fahim & Ismael, 2019).
- Antifungal Efficacy : These compounds also display potent antifungal properties. Certain derivatives have been particularly effective, offering promising avenues for developing new antifungal treatments (Darwish et al., 2014).
Antioxidant Activity
- Antioxidant Potential : Amidomethane sulfonyl-linked derivatives related to the compound have been tested and shown to possess excellent antioxidant activity. This suggests potential applications in combating oxidative stress-related disorders (Talapuru et al., 2014).
Enzyme Inhibition and Cancer Research
- Enzyme Inhibitory Activities : Studies on sulfonamide derivatives with benzodioxane and acetamide moieties indicate they have significant enzyme inhibitory potential. This opens up possibilities for their use in treating diseases associated with enzymatic dysregulation (Abbasi et al., 2019).
- Antiproliferative Effects on Cancer Cells : Certain sulfonamide derivatives have shown notable antiproliferative activity against various human cancer cell lines. This suggests their potential use in cancer therapy, either as standalone treatments or in combination with existing therapies (Chandrappa et al., 2008).
Miscellaneous Applications
- Corrosion Inhibition : Benzothiazole derivatives, closely related to the compound, have been used as corrosion inhibitors for carbon steel in acidic environments. This highlights their potential use in industrial applications for protecting metals against corrosion (Hu et al., 2016).
properties
IUPAC Name |
2-benzylsulfonyl-N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-4-12-23-19-16(27-2)10-11-17(28-3)20(19)29-21(23)22-18(24)14-30(25,26)13-15-8-6-5-7-9-15/h1,5-11H,12-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXYVNPHQZIXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=NC(=O)CS(=O)(=O)CC3=CC=CC=C3)N2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2721916.png)
![1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2721917.png)
![2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone](/img/structure/B2721918.png)
![N-[1-(2-adamantyl)ethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B2721919.png)
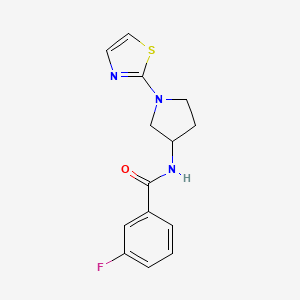
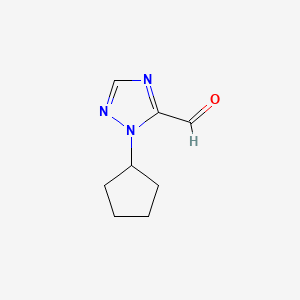
![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2721924.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2721925.png)
![7-acetyl-2-((4-chlorobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2721926.png)
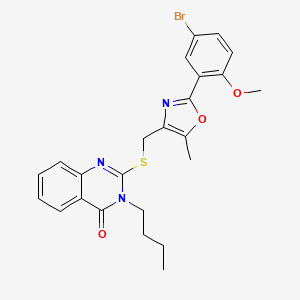
![Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate](/img/structure/B2721930.png)
![4-Methyl-3-[[2-(methylsulfinylmethyl)anilino]methyl]benzenesulfonyl fluoride](/img/structure/B2721934.png)
